A Technical Guide to the Applications of Boc-(S)-5-azaspiro[2.4]heptan-7-amine in Drug Discovery
A Technical Guide to the Applications of Boc-(S)-5-azaspiro[2.4]heptan-7-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-5-azaspiro[2.4]heptan-7-amine and its derivatives are pivotal chiral building blocks in modern medicinal chemistry. The unique spirocyclic scaffold imparts conformational rigidity and three-dimensional complexity to molecules, making it a valuable component in the design of novel therapeutics. This technical guide provides an in-depth overview of the primary applications of this versatile intermediate, focusing on its role in the development of antiviral agents, antibacterial compounds, and orexin receptor antagonists. The guide includes a summary of relevant quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Core Applications of the 5-Azaspiro[2.4]heptane Scaffold
The 5-azaspiro[2.4]heptane moiety is a proline analogue that introduces specific conformational constraints into peptide chains, a property that is critical for enhancing biological activity.[1] Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles.
Antiviral Therapy: Hepatitis C Virus (HCV) NS5A Inhibitors
A primary and well-established application of Boc-(S)-5-azaspiro[2.4]heptan-7-amine is as a key intermediate in the synthesis of Ledipasvir, a potent direct-acting antiviral agent for the treatment of Hepatitis C.[1][2][3] Ledipasvir is a cornerstone of several combination therapies for chronic HCV infection.[4][5][6]
Mechanism of Action: Ledipasvir targets the HCV non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[4][7][8] By binding to NS5A, Ledipasvir disrupts its function, thereby inhibiting the formation of the viral replication complex.[8]
Quantitative Data: Potency of Ledipasvir
| Genotype | EC50 (nM) | Assay System |
| 1a | 0.031 | Full-length replicon |
| 1b | 0.004 | Full-length replicon |
| 1a (clinical isolates) | 0.02 (median) | Chimeric replicons |
| 1b (clinical isolates) | 0.006 (median) | Chimeric replicons |
| 4 (various subtypes) | 0.002 - 0.16 (median) | Chimeric replicons |
| Data sourced from Drugs.com prescribing information for Ledipasvir/Sofosbuvir.[4] |
Experimental Protocol: HCV Replicon Assay (Luciferase-Based)
This assay is used to determine the in vitro antiviral activity of compounds like Ledipasvir by measuring the inhibition of HCV RNA replication.
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Cell Culture: Huh-7 human hepatoma cells, which are permissive for HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
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Replicon RNA Transcription and Electroporation: In vitro transcribed HCV replicon RNA, which contains a luciferase reporter gene, is introduced into Huh-7 cells via electroporation.[9]
-
Cell Seeding and Compound Treatment: Following electroporation, the cells are seeded into 96-well plates.[9] After a brief recovery period, the cells are treated with serial dilutions of the test compound (e.g., Ledipasvir).
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Incubation: The plates are incubated for a period of 72 hours at 37°C in a 5% CO2 environment to allow for viral replication and protein expression.[10]
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Luciferase Assay: After incubation, the cells are lysed, and a luciferase assay substrate is added. The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[9]
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Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of replication inhibition against the compound concentration and fitting the data to a dose-response curve.[9]
HCV NS5A Replication Complex and Inhibition by Ledipasvir
Caption: Ledipasvir inhibits HCV replication by targeting the NS5A protein.
Antibacterial Agents: Quinolone Derivatives
The 5-azaspiro[2.4]heptane scaffold has been incorporated into the C-7 position of quinolone antibiotics to develop novel agents with potent activity against a broad spectrum of bacteria, including drug-resistant strains.
Mechanism of Action: Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[11][12][13][14] These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of these enzymes leads to the fragmentation of the bacterial chromosome and cell death.[13]
Quantitative Data: In Vitro Antibacterial Activity of a 7-(7-aminomethyl-5-azaspiro[2.4]hept-5-yl)-quinolone derivative (Compound 24)
| Bacterial Strain | MIC (mg/L) |
| S. pneumoniae (4 strains) | < 0.001 - 0.03 |
| S. pyogenes (2 strains) | < 0.001 - 0.03 |
| S. aureus (3 strains) | < 0.001 - 0.03 |
| Enterococci (2 strains) | < 0.001 - 0.03 |
| Gram-negative organisms (6 strains) | 0.01 - 1 |
| Data from a study on novel quinolone derivatives.[15] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
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Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay wells.[16]
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[16]
-
Controls: Positive (broth and bacteria, no compound) and negative (broth only) controls are included.[16]
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[17]
Mechanism of Action of Quinolone Antibiotics
Caption: Quinolones inhibit bacterial DNA gyrase and topoisomerase IV.
Orexin Receptor Antagonists for Neurological Disorders
The 5-azaspiro[2.4]heptane scaffold has been utilized in the discovery of potent dual orexin 1 and orexin 2 receptor antagonists.[18][19] Orexin receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating sleep-wake cycles, appetite, and reward pathways.[2][20] Antagonists of these receptors are being investigated for the treatment of insomnia and other neurological disorders.[21]
Mechanism of Action: Orexin antagonists competitively block the binding of the neuropeptides orexin-A and orexin-B to the OX1 and OX2 receptors.[2][22] This inhibition of orexin signaling leads to a decrease in arousal and promotion of sleep.
Quantitative Data: Binding Affinity of an Orexin Receptor Antagonist (Almorexant)
| Receptor | Parameter | Value (nM) | Assay Method |
| OX1R | K_d | 1.3 | Radioligand Binding |
| OX1R | IC50 | 13 | Intracellular Ca2+ Mobilization |
| OX2R | K_d | 0.17 | Radioligand Binding |
| OX2R | IC50 | 8 | Intracellular Ca2+ Mobilization |
| Data for Almorexant, a representative dual orexin receptor antagonist.[23] |
Experimental Protocol: Orexin Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the orexin receptor.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) engineered to express human OX1 or OX2 receptors.[23]
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled orexin receptor ligand (e.g., [3H]Almorexant) and varying concentrations of the unlabeled test compound.[23]
-
Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[23]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[23]
-
Data Analysis: The data are used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[23]
Orexin Receptor Signaling Pathway
Caption: Orexin antagonists block the Gq-coupled signaling cascade.
Conclusion
Boc-(S)-5-azaspiro[2.4]heptan-7-amine is a high-value chiral building block with proven applications in the development of therapeutics for a range of diseases. Its unique structural features contribute to the high potency and favorable pharmacological properties of the resulting drug molecules. The examples of Ledipasvir, novel quinolone antibacterials, and orexin receptor antagonists highlight the significant impact of this scaffold in contemporary drug discovery and development. Further exploration of this and related spirocyclic systems is likely to yield new and improved therapeutic agents in the future.
References
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- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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